molecular formula C19H40NO5P B591433 D-erythro-Sphingosine-C19-1-phosphate CAS No. 1569614-25-0

D-erythro-Sphingosine-C19-1-phosphate

カタログ番号: B591433
CAS番号: 1569614-25-0
分子量: 393.505
InChIキー: ZWOGUYCCVIDLTK-OVMWUVNSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-erythro-Sphingosine-C19-1-phosphate is a bioactive sphingolipid metabolite that serves as a critical signaling molecule in the sphingosine-1-phosphate (S1P) pathway, a focal point for research in immunology, neurology, and vascular biology . Once synthesized inside the cell and exported to the extracellular milieu, it signals through a family of five G-protein coupled receptors (S1PR1-5) to regulate a diverse array of fundamental cellular processes . Its primary research value lies in its ability to influence cell-cell and cell-matrix adhesion, cytoskeletal rearrangement, and cellular migration, which are crucial mechanisms during embryogenesis, including vascular and heart development . A key and well-characterized function of S1P is its role as a master regulator of lymphocyte trafficking. The establishment of a steep S1P concentration gradient between lymphoid organs and the circulatory system provides a directional cue that facilitates the egress of immune cells into circulation . This mechanism is a primary therapeutic target; S1P receptor modulators that functionally antagonize this pathway are used to treat multiple sclerosis by sequestering lymphocytes in lymph nodes and preventing their migration into the central nervous system . Beyond immunology, S1P signaling is vital for maintaining vascular integrity and endothelial barrier function, with research indicating its protective role against inflammation and atherosclerosis . Furthermore, emerging research highlights the neuroprotective potential of S1P receptor modulation, with investigations underway for its application in conditions like Alzheimer's disease, stroke, and amyotrophic lateral sclerosis . The S1P pathway also presents a novel dual-target strategy for combining antifungal and anti-inflammatory activities, particularly in complex disease settings like cystic fibrosis .

特性

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxynonadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-25-26(22,23)24/h15-16,18-19,21H,2-14,17,20H2,1H3,(H2,22,23,24)/b16-15+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOGUYCCVIDLTK-OVMWUVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis Pathway

  • Thiol Ester Formation :

    • N-Boc-L-serine is converted to a thiophenyl ester, enabling racemization-free coupling.

  • Palladium-Catalyzed Cross-Coupling :

    • The thiol ester reacts with E-1-pentadecenyl boronic acid in the presence of Pd(OAc)₂ and Cu(I) thiocyanate, forming a peptidyl ketone intermediate.

  • Diastereoselective Reduction :

    • The ketone is reduced using LiAl(OtBu)₃, yielding the anti-diol configuration with >99% diastereomeric excess (de).

  • Deprotection and Phosphorylation :

    • After removing protecting groups, the resulting sphingosine is phosphorylated using methods analogous to Section 1.

Key Data

ParameterDetail
Starting MaterialN-Boc-L-serine
Critical ReagentsPd(OAc)₂, CuSCN, LiAl(OtBu)₃
Overall Yield (Sphingosine)71% over six steps
Phosphorylation YieldNot explicitly reported; assumed comparable to

This method excels in enantiopurity (>99% ee) and is scalable for industrial applications. However, the multi-step process increases complexity and cost.

Comparative Analysis of Methods

ParameterPhosphoramidite MethodTotal Synthesis
Starting MaterialCommercial sphingosineN-Boc-L-serine
Steps36 (+ phosphorylation)
Overall Yield32–39%~50% (estimated)
Stereochemical ControlPreserves existing configurationIntroduces configuration via synthesis
ScalabilityModerateHigh
CostLower (uses commercial intermediates)Higher (specialized reagents)

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, and other organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

類似化合物との比較

Comparison with Similar Compounds

Structural Differences

  • D-erythro-Sphingosine-C19-1-phosphate: Features a 19-carbon chain with a phosphate group at the C1 position. The presence of the phosphate increases polarity and molecular weight compared to non-phosphorylated analogs .
  • Sphingosine (d18:1) / D-erythro-Sphingosine: A non-phosphorylated 18-carbon sphingosine with a double bond at the C4 position (d18:1). Synonyms include D-erythro-Sphingosine and C-18 sphingosine .

Physical and Chemical Properties

Property This compound Sphingosine (d18:1)
Boiling Point 559.1 ± 60.0 °C Not reported
Vapor Pressure 0.0 ± 3.4 mmHg (25°C) Not reported
Density 1.1 ± 0.1 g/cm³ Not reported
State at Room Temperature Likely solid (high boiling point) Solid (colorless)
Safety Classification Not classified (data unavailable) GHS07 (skin/eye irritant)

生物活性

D-erythro-Sphingosine-C19-1-phosphate (S1P) is a bioactive sphingolipid that plays crucial roles in various biological processes, including cell signaling, immune response, and vascular integrity. This article delves into the biological activity of S1P, highlighting its mechanisms of action, physiological roles, and potential therapeutic applications.

Overview of this compound

S1P is derived from sphingosine through phosphorylation by sphingosine kinases (SphK1 and SphK2). It acts both as an intracellular second messenger and as a ligand for specific G protein-coupled receptors (S1PRs), influencing numerous cellular responses such as proliferation, survival, migration, and apoptosis.

S1P exerts its biological effects through several mechanisms:

  • Receptor Activation : S1P binds to five known S1P receptors (S1PR1-5), which mediate its diverse effects on cells. For example, S1PR1 is primarily involved in promoting endothelial cell migration and vascular maturation, while S1PR2 plays a role in inhibiting cell proliferation .
  • Calcium Mobilization : S1P mobilizes calcium from intracellular stores via an inositol trisphosphate-independent pathway, facilitating various cellular processes like muscle contraction and neurotransmitter release .
  • Biphasic Effects : Recent studies demonstrate that S1P can have biphasic effects on platelet function, enhancing aggregation at low concentrations while inhibiting it at high concentrations. This concentration-dependent response is mediated through different receptor subtypes .

Physiological Roles

S1P is involved in several critical physiological processes:

  • Angiogenesis : S1P promotes the formation of new blood vessels by enhancing endothelial cell migration and survival. It is crucial during embryonic development and tissue repair .
  • Immune Regulation : S1P regulates lymphocyte trafficking by controlling the egress of T cells from lymphoid organs. This function is vital for maintaining immune homeostasis and responding to infections .
  • Vascular Integrity : S1P maintains endothelial barrier function, preventing vascular leakage and contributing to tissue homeostasis. It has been implicated in the pathophysiology of various cardiovascular diseases .

Case Study 1: Cardiac Function Post-MI

Research indicates that S1P levels significantly increase following myocardial infarction (MI), correlating with enhanced cardiac sphingosine kinase activity. This upregulation suggests a protective role for S1P in cardiac tissue post-MI, potentially aiding recovery through improved angiogenesis and reduced apoptosis .

Case Study 2: Platelet Function Modulation

A study demonstrated that low concentrations of S1P enhance platelet aggregation in response to thrombin, while high concentrations inhibit this response. This biphasic effect highlights the complexity of S1P signaling in hemostasis and suggests potential therapeutic targets for managing thrombotic disorders .

Case Study 3: Antifungal Activity in Cystic Fibrosis

Recent findings reveal that D-erythro-Sphingosine exhibits antifungal properties by modulating immune responses in murine models of cystic fibrosis. By altering sphingolipid metabolism, researchers observed improved immune responses against fungal infections, indicating a novel therapeutic avenue for managing chronic infections in CF patients .

Data Tables

Biological Activity Mechanism Receptor Involvement
AngiogenesisEndothelial cell migrationS1PR1
Immune regulationLymphocyte egressS1PR2
Vascular integrityEndothelial barrier functionS1PR3
Platelet aggregationBiphasic modulationS1PR4/S1PR5

Q & A

Basic: What methodologies are recommended for detecting D-erythro-Sphingosine-C19-1-phosphate in cellular assays?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying sphingolipids like this compound due to its high sensitivity and specificity . Radiolabeling with 32^{32}P or 3^{3}H isotopes can track metabolic flux in live-cell imaging or pulse-chase experiments, but requires strict safety protocols (e.g., S22/S24/25 safety precautions to avoid inhalation or skin contact) . For extracellular signaling studies, ELISA-based kits targeting its receptor-binding domains (e.g., S1P1_1/EDG-1) are validated for specificity in serum or conditioned media .

Advanced: How can researchers resolve contradictory data on this compound’s role in apoptosis across different cell types?

Answer:
Contradictions often arise from cell-specific receptor expression (e.g., S1P1_1 vs. S1P2_2) or cross-talk with other lipid mediators. A systematic approach includes:

  • Dose-response profiling : Test sub-nanomolar to micromolar ranges to identify biphasic effects .
  • Genetic silencing : Use CRISPR/Cas9 or siRNA to knock down specific S1P receptors or sphingosine kinases (SPHK1/2) to isolate pathways .
  • Co-culture models : Evaluate paracrine signaling in heterogeneous cell populations (e.g., cancer-associated fibroblasts and tumor cells) .
    Cross-validate findings with orthogonal methods (e.g., LC-MS/MS for intracellular levels vs. receptor-luciferase assays for extracellular activity) .

Basic: What are standard protocols for handling and storing this compound to ensure stability?

Answer:
Store lyophilized powder at 20C-20^\circ C under inert gas (argon or nitrogen) to prevent oxidation. Reconstitute in ethanol or methanol (≥99.9% purity) to avoid hydrolysis; aqueous buffers require sonication and <0.1% fatty acid-free BSA to prevent aggregation . Avoid repeated freeze-thaw cycles by aliquoting working solutions. For long-term storage (>6>6 months), 80C-80^\circ C with desiccants is recommended .

Advanced: How can researchers model the intracellular vs. extracellular signaling dynamics of this compound in vitro?

Answer:

  • Compartmentalized assays : Use transwell systems to separate intracellular synthesis (e.g., SPHK1 overexpression) from extracellular receptor activation .
  • Metabolic inhibitors : Apply sphingosine kinase inhibitors (e.g., SKI-II) or S1P lyase blockers (e.g., THI) to dissect synthesis/degradation kinetics .
  • Single-cell imaging : Fluorescent analogs (e.g., BODIPY-labeled S1P) track spatial redistribution in real time, but require controls for probe cytotoxicity .
    Quantitative modeling (e.g., ordinary differential equations) can integrate time-resolved LC-MS data with receptor activation profiles .

Basic: Which in vitro model systems are optimal for studying this compound’s biological activity?

Answer:

  • Immune cells : Primary T lymphocytes or dendritic cells for S1P1_1-mediated chemotaxis .
  • Endothelial cells : HUVECs for barrier function assays (e.g., electric cell-substrate impedance sensing) .
  • Cancer cell lines : MCF-7 or A549 cells to study proliferation/apoptosis trade-offs via EdU incorporation or Annexin V staining .
    Validate models with genetic backgrounds (e.g., SPHK1/2 KO cells) to confirm pathway specificity .

Advanced: What experimental strategies address the instability of this compound in aqueous buffers?

Answer:

  • Liposomal encapsulation : Use phosphatidylcholine-based liposomes to enhance solubility and reduce hydrolysis .
  • Stabilizing additives : Include 0.01% EDTA to chelate metal ions or antioxidants (e.g., butylated hydroxytoluene) in buffers .
  • Real-time monitoring : Employ inline LC-MS or 31^{31}P-NMR to quantify degradation rates under experimental conditions .

Basic: How should researchers design controls for studies involving this compound?

Answer:

  • Vehicle controls : Match solvent concentrations (e.g., ethanol or DMSO) to rule out carrier effects .
  • Scrambled lipids : Use stereoisomers (e.g., L-threo-Sphingosine-1-phosphate) to confirm stereospecificity .
  • Receptor antagonists : Include S1P1_1 inhibitors (e.g., W146) to distinguish receptor-dependent vs. intracellular effects .

Advanced: What methodologies elucidate the interplay between this compound and other bioactive lipids (e.g., ceramide or prostaglandins)?

Answer:

  • Lipidomic profiling : Combine LC-MS/MS with multivariate analysis (e.g., PCA) to identify correlated lipid species in treated cells .
  • Pharmacological perturbation : Co-administer ceramide synthase inhibitors (e.g., fumonisin B1) or COX-2 inhibitors (e.g., celecoxib) to disrupt cross-talk pathways .
  • Kinetic modeling : Use isotope tracing (13^{13}C-glucose or 15^{15}N-serine) to map precursor incorporation into sphingolipid and eicosanoid pools .

Basic: What statistical approaches are recommended for analyzing dose-response data for this compound?

Answer:

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values .
  • ANOVA with post-hoc tests : Compare multiple doses using Tukey’s HSD or Dunnett’s test to control family-wise error rates .
  • Bootstrap resampling : Estimate confidence intervals for small sample sizes (<6 replicates) .

Advanced: How can researchers validate the specificity of antibodies or probes targeting this compound?

Answer:

  • Competition assays : Pre-incubate antibodies with excess unlabeled S1P or structural analogs to test cross-reactivity .
  • Genetic validation : Compare signal intensity in wild-type vs. SPHK1/2 KO cells to confirm target dependency .
  • Orthogonal validation : Correlate antibody-based detection (e.g., Western blot) with LC-MS/MS quantification in the same samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-erythro-Sphingosine-C19-1-phosphate
Reactant of Route 2
D-erythro-Sphingosine-C19-1-phosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。